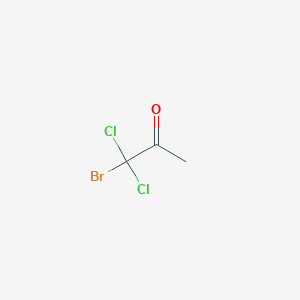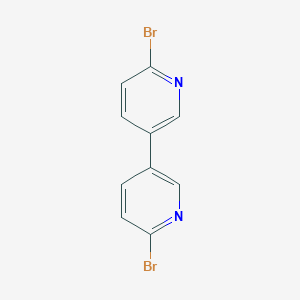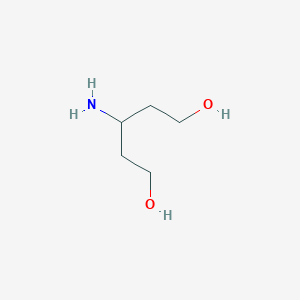
3-Aminopentan-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopentane-1,5-diol is an organic compound with the molecular formula C5H13NO2. It is a colorless syrupy liquid that is soluble in water and methanol. This compound is of interest due to its unique structure, which includes both an amino group and two hydroxyl groups, making it a versatile intermediate in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
3-Aminopentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting the central nervous system.
Wirkmechanismus
Target of Action
It is known that amines, such as 3-aminopentane-1,5-diol, can interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds .
Mode of Action
This interaction often involves the formation of hydrogen bonds between the amine group and the target .
Biochemical Pathways
It has been used as a substituent in the synthesis of pamapimod, a selective inhibitor of the a-isoform of p38 map kinase
Pharmacokinetics
Amines are generally well-absorbed and can be distributed throughout the body due to their polar nature
Result of Action
As mentioned earlier, it has been used in the synthesis of pamapimod, suggesting that it may have a role in modulating kinase activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of amines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Aminopentane-1,5-diol can be synthesized through several methods. One common approach involves the reduction of 3-nitropentane-1,5-diol using hydrogen in the presence of a palladium catalyst. Another method includes the reductive amination of glutaraldehyde with ammonia or an amine, followed by reduction with sodium borohydride .
Industrial Production Methods: Industrial production of 3-Aminopentane-1,5-diol typically involves the catalytic hydrogenation of 3-nitropentane-1,5-diol. This process is carried out under high pressure and temperature conditions to ensure complete reduction of the nitro group to an amino group .
Types of Reactions:
Oxidation: 3-Aminopentane-1,5-diol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various amines or alcohols.
Substitution: Substituted amines.
Vergleich Mit ähnlichen Verbindungen
3-Aminopentane: A related compound with a similar structure but lacking the hydroxyl groups.
1,5-Pentanediol: A compound with two hydroxyl groups but lacking the amino group.
3-Amino-1,5-pentanediol: Another name for 3-Aminopentane-1,5-diol, emphasizing its structural features
Uniqueness: 3-Aminopentane-1,5-diol is unique due to the presence of both an amino group and two hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
3-aminopentane-1,5-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c6-5(1-3-7)2-4-8/h5,7-8H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKSNXIYXPKLQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)
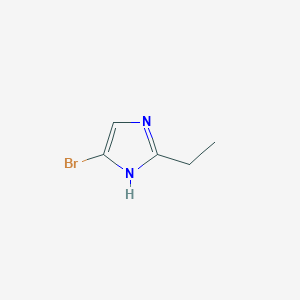
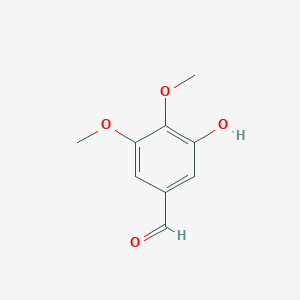
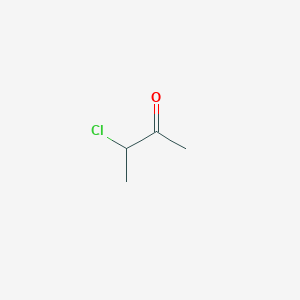
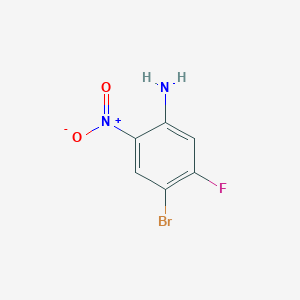

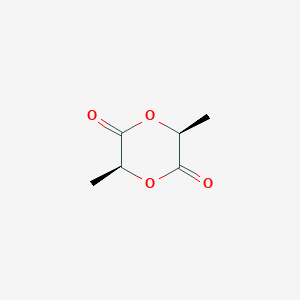
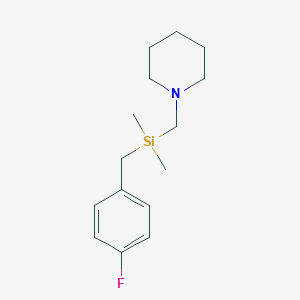
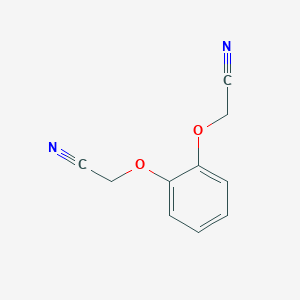
amino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol](/img/structure/B129594.png)
